Celestolide

Catalog No.
S562955
CAS No.
13171-00-1
M.F
C17H24O
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celestolide

CAS Number

13171-00-1

Product Name

Celestolide

IUPAC Name

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3

InChI Key

IKTHMQYJOWTSJO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C

Solubility

In water, 0.015 mg/L
In water, 3.29 mg/L at 24 °C
Insoluble in water
Soluble in oils and ethanol
insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]-ethanone;4-Acetyl-1,1-dimethyl-6-tert-butylindan; 4-Acetyl-6-tert-butyl-1,1-dimethylindan;ADBI; Crysolide; Esperone;

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C

Environmental Science and Pollution Research

Field: This application falls under the field of Environmental Science and Pollution Research .

Application Summary: Celestolide is a type of polycyclic musk fragrance (PMF) that is commonly used in personal care products. Due to its physico-chemical properties, it has been detected in various environmental media, including wastewater and activated sludge .

Methods of Application: The determination of PMFs, including Celestolide, in wastewater and activated sludge was developed using two different analytical methods. PMFs in filtered water samples were determined by gas chromatography coupled with a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode. Activated sludge samples were extracted using an ultrasonic bath and analyzed using a GC-Ion trap .

Results or Outcomes: The developed methods respected a linear model (R2 > 0.995). Detection limits of selected compounds varied from 1.7 to 80 ng L−1 for water and from 0.1 ng g−1 to 210 ng g−1 for activated sludge .

Synthesis of Synthetic Musks

Field: This application falls under the field of Chemical Synthesis .

Application Summary: Synthetic musks (SMs), including Celestolide, are widely used as odor additives in various personal care products. Due to their physico-chemical properties, sms have been detected in various environmental media, leading to severe threats to human health .

Methods of Application: This study developed a method to verify the synthesizability of previously designed SM derivatives using machine learning, 2D-QSAR, 3D-QSAR, and high-throughput density functional theory .

Results or Outcomes: Three SM derivatives (i.e., D52, D37, and D25) were screened and recommended due to their good performances (i.e., high synthesizability and odor sensitivity; low abortion risk; and bioaccumulation ability in skin keratin) . The study broke the synthesizability bottleneck of theoretically designed environment-friendly SM derivatives and advanced the mechanism of screening functional derivatives .

Environmental Assessments

Field: This application falls under the field of Environmental Assessments .

Methods of Application: The assessment of these substances is conducted using the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework . This framework is a science and risk-based model designed to align the assessment effort with the human health and environmental impacts of chemicals .

Development of Advanced Functional Materials

Field: This application falls under the field of Material Science .

Application Summary: The synthesizability of Celestolide and other Synthetic Musks (SMs) has been improved significantly, leading to the development of high-performance alternatives for emerging contaminants . This technology can also be applied to other fields, promoting the discovery and development of more advanced functional materials in various areas .

Methods of Application: This study developed a method to verify the synthesizability of previously designed SM derivatives using machine learning, 2D-QSAR, 3D-QSAR, and high-throughput density functional theory . This method was used to screen for synthesizable, high-performance (odor sensitivity), and environmentally friendly SM derivatives .

Results or Outcomes: Three SM derivatives (i.e., D52, D37, and D25) were screened and recommended due to their good performances (i.e., high synthesizability and odor sensitivity; low abortion risk; and bioaccumulation ability in skin keratin) . In addition, the synthesizability mechanism of SM derivatives was also analyzed. Results revealed that high intramolecular hydrogen bond strength, electrostatic interaction, qH + value, energy gap, and low E HOMO would lead to a higher synthesizability of SMs and their derivatives .

Celestolide, also known as acetyl tert-butyl dimethylindan, is a synthetic polycyclic musk fragrance widely utilized in the cosmetic and personal care industries. It has a sweet, musky scent with powdery and animalistic undertones, making it a popular choice for perfumes, soaps, scented candles, and other fragranced products. Celestolide is characterized by its solid state at room temperature, typically appearing as an almost white powder or flakes with a purity of at least 98% . Its chemical formula is C17H24OC_{17}H_{24}O, with a molecular weight of approximately 244.37 g/mol .

Celestolide exhibits notable biological activity, particularly concerning its toxicity to aquatic life. It is classified as very toxic to aquatic organisms with long-lasting effects, highlighting environmental concerns regarding its use . Despite this toxicity, studies suggest that celestolide does not produce significant adverse health effects or skin irritation upon contact . Its biodegradability is limited; it has been shown to be not inherently biodegradable under certain testing conditions .

The synthesis of celestolide involves complex organic reactions. One method reported in literature includes the reaction of alkylmagnesium halides with ether molecules to form intermediates that eventually yield celestolide . The specific steps of this synthesis are intricate and require careful control of reaction conditions to achieve the desired product.

Celestolide is primarily used in the fragrance industry due to its appealing scent profile. It serves as a key ingredient in:

  • Perfumes: Often used as a base note in various fragrance compositions.
  • Cosmetics: Incorporated into products like lotions and creams for scent enhancement.
  • Soaps: Used to impart fragrance to cleansing products.
  • Scented Candles: Added for its musky aroma.

The typical usage concentration ranges from 0.5% to 5% in formulations but can vary depending on the desired scent strength and product type .

Celestolide belongs to a class of synthetic musks that share similar structural characteristics and applications. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Musk KetoneC16H30OC_{16}H_{30}OKnown for its sweet scent; widely used in perfumery.
Musk AmbretteC12H16OC_{12}H_{16}ONatural musk alternative; has a more complex odor profile.
GalaxolideC18H26OC_{18}H_{26}OSynthetic musk with floral notes; more biodegradable than celestolide.
Ethylene BrassylateC13H24OC_{13}H_{24}OSimilar applications but with different olfactory characteristics.

Celestolide's uniqueness lies in its specific scent profile and solid state at room temperature, which distinguishes it from other musks that may be liquid or have different olfactory properties.

Celestolide belongs to the polycyclic musk family, a class of synthetic aroma compounds designed to mimic the olfactory properties of natural musk derived from animal sources. Its chemical structure consists of a bicyclic indane framework substituted with acetyl and tert-butyl groups at the 4- and 6-positions, respectively (Fig. 1). This configuration confers remarkable photostability and resistance to oxidation, making it superior to earlier nitro musks like Musk Xylene.

Table 1: Key Structural and Physical Properties of Celestolide

PropertyValueSource
Molecular FormulaC₁₇H₂₄O
Molecular Weight244.37 g/mol
Melting Point77.2°C
LogP (Octanol-Water)5.2
Vapor Pressure1.3 × 10⁻⁴ mmHg at 25°C

The tert-butyl group enhances hydrophobicity, enabling strong adsorption to fabrics and skin, while the acetyl moiety contributes to its diffusive top-note character. Compared to macrocyclic musks, Celestolide’s rigid indane skeleton reduces conformational flexibility, resulting in a more focused musk odor profile.

Historical Development and Industrial Significance

The synthesis of Celestolide in 1967 by International Flavors & Fragrances (IFF) marked a paradigm shift in musk production. Prior polycyclic musks like Phantolide (1951) and Galaxolide (1965) had demonstrated the commercial viability of indane derivatives, but Celestolide’s unique substitution pattern offered improved odor strength and formulation compatibility. By the 1980s, it accounted for 15-20% of the European polycyclic musk market, though production volumes remained modest compared to HHCB and AHTN.

Industrial synthesis typically involves:

  • Friedel-Crafts alkylation of tert-butylbenzene with isoprene
  • Cyclization to form 1,1-dimethyl-6-tert-butylindane
  • Acetylation at the 4-position using acetyl chloride

This three-step process achieves yields exceeding 70%, with purification via fractional crystallization. Patent analyses reveal continuous optimization of catalytic systems to minimize byproducts like 3-acetyl isomers, which impart undesirable metallic notes.

Global Usage Patterns and Applications

Celestolide’s primary application lies in fragrance compounding, where it functions as both a fixative and odor modifier. Typical usage levels range from 0.5-3% in fine perfumes to 0.1-0.5% in functional products like detergents.

Table 2: Application Suitability in Consumer Products

Product CategoryPerformance Rating*Key Attributes
Alcoholic Perfume9Enhances longevity; 400h+ on strip
Deodorants9Masks base odors; thermal stability
Shampoos6Moderate surfactant resistance
Lipsticks9Compatible with wax matrices

*Scale: 9=Excellent, 6=Fair

Regional consumption patterns reflect regulatory landscapes:

  • EU: Restricted to <1.5% in leave-on cosmetics under IFRA 51
  • North America: Unrestricted in most applications except California Prop 65
  • Asia: Dominates luxury perfume markets, particularly in Middle Eastern attars

Degradation Pathways in Water and Soil

Celestolide exhibits limited biodegradability under standard environmental conditions, with degradation pathways varying significantly between aquatic and terrestrial compartments [1]. In standardized biodegradation testing conducted according to Organisation for Economic Co-operation and Development Test Guideline 302C, celestolide demonstrated poor inherent biodegradability, undergoing less than one percent biodegradation within a twenty-eight day incubation period [1]. This resistance to microbial degradation indicates that celestolide persists in environmental systems for extended periods.

The primary degradation pathways in aquatic environments involve slow biotransformation processes that occur under aerobic conditions [1]. Research indicates that celestolide undergoes limited primary degradation in water systems, with the formation of polar metabolites representing the principal transformation route [1]. However, the specific degradation half-lives for celestolide in water have not been definitively established, distinguishing it from related polycyclic musk compounds such as galaxolide, which exhibits primary degradation half-lives ranging from thirty-three to one hundred hours in river water systems [9].

Soil degradation pathways for celestolide remain poorly characterized in the scientific literature [1]. The compound's high lipophilicity suggests that soil organic matter content significantly influences its mobility and bioavailability for microbial degradation [1]. Studies on structurally similar polycyclic musk compounds indicate that soil degradation half-lives can range from ninety-five to two hundred thirty-nine days, depending on soil type and environmental conditions [9]. The absence of specific soil degradation data for celestolide represents a significant knowledge gap in understanding its environmental fate.

Photolytic degradation represents another potential transformation pathway, particularly in surface waters exposed to solar radiation [29]. However, direct photolysis rates for celestolide have not been systematically investigated, though related compounds demonstrate varying susceptibility to photochemical transformation depending on their molecular structure and environmental conditions [29].

Partitioning Dynamics Across Environmental Compartments

Celestolide exhibits distinct partitioning behavior across environmental compartments, primarily driven by its physicochemical properties including moderate volatility and high lipophilicity [1]. The Henry's Law constant for celestolide has been calculated at 3.22 Pascal-cubic meters per mole at twenty-five degrees Celsius, indicating moderate volatility from water and moist soil surfaces [1].

Multimedia partitioning modeling using Level III fugacity approaches provides quantitative insights into celestolide distribution patterns [1]. Under conditions of equal and continuous distribution to air, water, and soil compartments, celestolide predominantly partitions to the soil compartment, accounting for 81.9 percent of the total environmental load [1]. Water compartment partitioning represents 12.8 percent of the total distribution, while sediment compartment partitioning accounts for 4.65 percent [1]. Atmospheric partitioning remains minimal under these conditions, representing less than 0.2 percent of the total environmental burden [1].

Environmental CompartmentPartitioning Percentage (Level III Model)Primary Controlling Factors
Soil81.9%High lipophilicity, low mobility
Water12.8%Moderate solubility, Henry's Law constant
Sediment4.65%Organic carbon content, adsorption
Atmosphere<0.2%Low volatility, molecular weight

When celestolide is released exclusively to aquatic environments, partitioning dynamics shift considerably [1]. Under aquatic-only release scenarios, celestolide predominantly partitions to water (73.1 percent) with significant partitioning to sediment compartments (26.5 percent) [1]. This redistribution reflects the compound's affinity for organic carbon-rich phases and its limited volatilization from aquatic systems.

Soil-water partitioning coefficients for celestolide have not been directly measured, but the compound's structural similarity to other polycyclic musks suggests high soil organic carbon-water partition coefficients [1]. The compound's expected low mobility in soil systems reflects its lipophilic character and tendency to associate with organic matter phases [1].

Sediment-water partitioning represents a critical environmental process affecting celestolide fate in aquatic systems [1]. The compound's affinity for sediment organic carbon phases results in its accumulation in benthic environments, where it may persist for extended periods due to reduced microbial activity and limited oxygen availability [1].

Atmospheric Transport and Long-Distance Contamination

Celestolide demonstrates significant potential for atmospheric transport and long-distance environmental contamination, despite its relatively low volatility [1]. Environmental monitoring studies have identified celestolide in pristine alpine environments, including remote lakes and glaciers in Switzerland, indicating atmospheric transport from distant emission sources [1]. These findings in environmentally remote locations that do not receive direct anthropogenic inputs provide compelling evidence for long-range atmospheric transport capabilities [1].

The mechanism of atmospheric transport involves both gaseous and particulate-bound transport phases [5]. Research on synthetic musk compounds indicates that celestolide partitioning between gas and particle phases depends on environmental temperature, with higher particle-bound fractions observed during colder seasons [5]. Particle-bound fractions generally represent less than twenty-five percent of atmospheric concentrations, indicating that celestolide exists primarily in the gas phase under most environmental conditions [5].

Wet and dry deposition processes facilitate the removal of atmospherically transported celestolide from air masses [8]. Modeling studies suggest that deposition rates significantly influence long-distance transport patterns, with reduced deposition rates enabling greater transport distances [8]. The efficiency of long-distance transport depends on source emission strengths, meteorological conditions, and atmospheric residence times [8].

Transport MechanismRelative ImportanceEnvironmental Factors
Gas-phase transportHigh (>75%)Temperature, vapor pressure
Particle-bound transportModerate (<25%)Particle availability, temperature
Wet depositionVariablePrecipitation patterns, solubility
Dry depositionVariableSurface characteristics, air turbulence

Long-distance contamination patterns reflect the global distribution of celestolide emission sources and prevailing atmospheric circulation patterns [1]. The detection of celestolide in Arctic and alpine environments demonstrates that atmospheric transport can deliver this compound to ecosystems thousands of kilometers from emission sources [1]. This long-range transport capability raises concerns about the global distribution of celestolide contamination, particularly in pristine environments that lack direct anthropogenic inputs.

Seasonal variations in atmospheric transport efficiency reflect changing meteorological conditions and temperature-dependent partitioning behavior [5]. Winter conditions typically favor particle-bound transport, while summer conditions promote gas-phase transport over longer distances [5]. These seasonal patterns influence the timing and magnitude of celestolide deposition in remote environments [5].

Physical Description

Solid
almost white crystals with a musky, sweet, animal odou

Color/Form

Almost white crystals
Solid

XLogP3

5

Density

1.06 at 21 °C

LogP

log Kow = 5.7

Odor

Musky, sweet, animal odo

Melting Point

Mp 77.2-77.9 °
78.5 °C
77.2-77.9°C

UNII

E1HM68Q21P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1545 of 1549 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Acetyl tert-butyl dimethylindan, also known as Celestolide, is a nearly white crystalline powder. It has a sweet, musky odor and an earthy taste. It is not very soluble in water. USE: Celestolide is used as a fragrance additive in soaps and cosmetics. It is also allowed to be used as a food additive. EXPOSURE: Workers who use celestolide may breathe in mists or have direct skin contact. The general population may be exposed by vapors, dermal contact when using consumer products containing celestolide and consumption of fish. If celestolide is released to the environment, it will be broken down in air. Celestolide released into air will also be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. However, it adheres strongly to soil and sediment which will affect evaporation from water and moist soil. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for celestolide to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of celestolide are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for celestolide to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for celestolide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Perfume

Vapor Pressure

1.50X10-4 mm Hg (0.020 Pa)

Other CAS

13171-00-1

Wikipedia

4-acetyl-6-tert-butyl-1,1-dimethylindane

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]-: ACTIVE

Analytic Laboratory Methods

Personal care products, an important class of emerging contaminants, have been frequently detected in different environmental matrices. Included in this category are synthetic musks compounds (SMCs) and UV-filters. Their occurrence in the coastal environment has been poorly studied. Therefore, this work aimed to verify whether five coastline plant species (Carpobrotus edulis, Cakile maritima, Medicago marina, Elymus farctus borealis-atlanticus and Euphorbia paralias) have the ability to accumulate 11 SMCs (cashmeran, celestolide, phantolide, galaxolide, tonalide, exaltolide, musk moskene, tibetene, ambrette, xylene and ketone) and 2 organic UVB filters (3-(4'-methylbenzylidene) camphor and octocrylene), functioning as biosamplers. To accomplish this task, a QuEChERS technique ("Quick, Easy, Cheap, Effective, Rugged, and Safe") was employed to extract the target compounds from the plant material collected in 15 beaches of Matosinhos and Vila Nova de Gaia (Portugal). The resulting extracts were analyzed by gas chromatography-mass spectrometry. Limits of detection ranged from 0.02 ng/g for celestolide and tonalide to 1.32 ng/g for musk ambrette. The obtained recoveries were around 93% and relative standard deviation was generally less than 15%. SMCs were detected at levels ranging from 1.56 to 350 ng/g dw and UV-filters from 2.9 to 264 ng/g dw. Galaxolide and 3-(4'-methylbenzylidene) camphor were the synthetic musk and UV-filter detected in higher concentrations, respectively. Plants with higher water content accumulate better SMCs (hottentot-fig), while those with higher lipid content retain better the UV-filters (sea spurge).
In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng/L, 7 to 39 ng/L and 8 to 84 ng/L for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng/L concentration level and below 14.9% at low level (20 ng/L for all the target analytes, except for AHTN which was set at 40 ng/L and HHCB at 90 ng/L, due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.

Dates

Modify: 2023-08-15

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